molecular formula C₁₈H₂₂D₃NO B1150906 (-)-Cyclazocine-d3

(-)-Cyclazocine-d3

Cat. No.: B1150906
M. Wt: 274.42
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Cyclazocine-d3 is a deuterated analog of the classical benzomorphan compound, Cyclazocine, which acts as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) partial agonist/antagonist . This deuterated standard, with a molecular formula of C18H22D3NO and a molecular weight of 274.42 g/mol, is supplied as a high-purity powder (98%) for use in pharmaceutical and neuropharmacology research . Its primary research value lies in its mechanism of action; by antagonizing the mu-opioid receptor and agonizing the kappa-opioid receptor, it serves as a critical tool for studying opioid signaling pathways and their roles in pain, addiction, and affect . Specific applications include investigating its ability to block the dopamine response to nicotine, providing a mechanistic basis for exploring addiction treatments . Further research has examined its interaction with the sympathetic nervous system, where it has been shown to reduce the neuronal uptake of norepinephrine, suggesting additional non-opioid activities . Historical clinical research into the non-deuterated parent compound for managing opioid addiction was limited due to psychotomimetic side effects, a key area of study for this class of drug . This product is intended for research use only and is not for diagnostic or therapeutic applications. It should be stored refrigerated between 2-8°C, protected from air and light .

Properties

Molecular Formula

C₁₈H₂₂D₃NO

Molecular Weight

274.42

Synonyms

(2R,6R,11R)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol-d3;  (-)-cis-Cyclazocine-d3;  (-)-α-Cyclazocine-d3;  MCV 4512-d3;  NIH 10450-d3;  l-Cyclazocine-d3; 

Origin of Product

United States

Pharmacological Characterization and Receptor Interactions of Cyclazocine and Analogs

Opioid Receptor Binding Profiles

The interaction of (-)-Cyclazocine (B29180) with opioid receptors is multifaceted, demonstrating significant affinity and a notable degree of selectivity, which is heavily influenced by its stereochemistry.

Affinity and Selectivity for Mu (μ) Opioid Receptors

(-)-Cyclazocine, the levorotatory isomer of cyclazocine (B1219694), demonstrates a high affinity for mu (μ) opioid receptors. acs.org It is characterized pharmacologically as a partial agonist at this receptor site. nih.gov The binding affinity of (-)-α-cyclazocine for the μ-opioid receptor has been quantified with a dissociation constant (KD) of 0.48 nM. nih.govresearchgate.net This indicates a very strong binding interaction.

The chemical structure of cyclazocine analogs significantly influences their affinity for the μ-receptor. For instance, replacing the 8-hydroxyl (8-OH) group of cyclazocine with a primary amino (8-NH2) group leads to a more than 20-fold decrease in affinity for μ-opioid receptors. acs.org However, the affinity can be dramatically improved by further substitution on this amino group; a phenyl substituent, for example, results in binding affinities close to that of the parent cyclazocine. acs.org In contrast, another analog, a chiral 8-phenylamino cyclazocine derivative, was found to have a twofold lower affinity for μ-opioid receptors compared to its affinity for kappa receptors. drugbank.com

Table 1: Binding Affinity of Cyclazocine Isomers for the Mu (μ) Opioid Receptor Data sourced from studies on (-)-α-cyclazocine and its isomers.

CompoundBinding Affinity (KD, nM)Relative Potency vs. (-)-α-cyclazocine
(-)-α-Cyclazocine0.48 nih.govresearchgate.net-
(-)-β-Cyclazocine~14.88 (31-fold less potent) nih.govresearchgate.net31-fold lower
(+)-α-Cyclazocine~489.6 (1020-fold less potent) nih.govresearchgate.net1020-fold lower
(+)-β-Cyclazocine~6048 (12,600-fold less potent) nih.govresearchgate.net12,600-fold lower

Affinity and Selectivity for Kappa (κ) Opioid Receptors

Cyclazocine is well-recognized for its high affinity for kappa (κ) opioid receptors, where it functions as an agonist. acs.org This interaction is a defining characteristic of its pharmacological profile. d-nb.info The affinity is potent, with certain derivatives, such as a primary carboxamido derivative of cyclazocine, exhibiting a high affinity with an inhibitory constant (Ki) of 0.53 nM for κ-receptors. researchgate.net

Furthermore, specific chiral analogs, like the 8-phenylamino cyclazocine derivative, show subnanomolar affinity for kappa opioid receptors. drugbank.comebi.ac.uk Research into a series of 8-amino derivatives of cyclazocine was undertaken to explore compounds with varying kappa agonist properties. nih.gov In general, cyclazocine and its analogs demonstrate high selectivity for both μ and κ receptors over δ receptors. acs.orgebi.ac.uk

Delta (δ) Opioid Receptor Interactions

Compared to its potent effects at mu and kappa receptors, cyclazocine and its direct analogs generally show significantly lower affinity for delta (δ) opioid receptors. acs.orgebi.ac.uk An amino analogue of cyclazocine, for example, displayed very low affinity for δ receptors. acs.org This indicates a clear selectivity profile away from the delta receptor subtype for the core cyclazocine structure. However, modifications to the cyclazocine molecule can alter this selectivity. An 8-[N-(4'-phenyl)-phenethyl)carboxamido] analogue of cyclazocine was found to have high binding affinity for not only mu and kappa receptors but also for delta opioid receptors, suggesting that specific structural additions can enhance delta receptor interaction. nih.gov

Stereoselectivity of Opioid Receptor Binding

The binding of cyclazocine to opioid receptors is highly stereoselective. The pharmacological activity at opioid receptors is almost exclusively associated with the (-)-isomer, which has a (2R,6R,11R) configuration. acs.orgresearchgate.net In stark contrast, the (+)-isomer is largely inactive at opioid receptors but shows high affinity for the sigma (σ) receptor system. acs.org

This enantioselectivity is particularly pronounced at the μ-opioid receptor. Studies have revealed that (-)-α-cyclazocine is approximately 1020-fold more potent in binding to the μ-receptor than its enantiomer, (+)-α-cyclazocine. nih.govresearchgate.net This demonstrates an extraordinary degree of stereoselectivity that is crucial for its specific pharmacological actions. nih.govresearchgate.net This preference for the (-)-isomer is a consistent finding across ligands that target kappa-opiate receptors as well. nih.gov

Other Receptor System Interactions

Beyond the classical opioid receptor family, cyclazocine isomers are known to interact with other receptor systems, most notably the sigma receptors.

Sigma (σ) Receptor Binding and Enantioselectivity

The interaction with sigma (σ) receptors is a key feature that distinguishes the two enantiomers of cyclazocine. While (-)-cyclazocine is responsible for the opioid activity, the (+)-cyclazocine isomer displays high affinity for sigma receptors. acs.org Historically, sigma receptors were considered a type of opioid receptor, partly because the first selective agonists were derivatives of opioid drugs, but they are now classified separately as they are not activated by endogenous opioid peptides. wikipedia.org

The binding to sigma receptors shows a clear enantioselectivity, but in the opposite direction to that of the opioid receptors. nih.gov The (+)-isomer of cyclazocine is reported to be approximately 10 times more potent than the (-)-isomer at sigma binding sites. jneurosci.org This enantioselectivity for the (+)-isomers of benzomorphans like cyclazocine is a defining characteristic of the sigma-1 receptor subtype. nih.govwikipedia.org

Table 2: Enantioselectivity of Cyclazocine at Opioid vs. Sigma Receptors

IsomerPrimary Receptor TargetRelative Potency
(-)-CyclazocineOpioid Receptors (μ, κ) acs.orgHigh
(+)-CyclazocineSigma (σ) Receptors acs.orgjneurosci.orgHigh (10x more potent than (-) isomer at σ sites) jneurosci.org

Phencyclidine (PCP) Receptor Ligand Properties

(-)-Cyclazocine and its isomers have been evaluated for their ability to bind to phencyclidine (PCP) receptors, which are located within the ion channel of the NMDA receptor. wikipedia.org The (-)-isomer of cyclazocine, in particular, demonstrates significant affinity for the PCP receptor. nih.gov

One study found that the affinity of (-)-beta-cyclazocine for the PCP receptor was 1.5 times greater than that of PCP itself. nih.gov In contrast, other isomers like (-)-alpha-cyclazocine and (+)-beta-cyclazocine were found to be 3-fold and 138-fold less potent than PCP, respectively. nih.gov Electrophysiological studies on rat cerebellar Purkinje neurons suggest that the effects of (-)-cyclazocine are mediated by activity at both PCP and kappa (κ) opioid receptors. jneurosci.org This dual activity was demonstrated by the fact that antagonists for both receptor types were required to block the neuronal response to (-)-cyclazocine. jneurosci.org

Table 1: Binding Affinity of Cyclazocine Isomers at the PCP Receptor

Compound Potency Relative to PCP Reference
(-)-beta-Cyclazocine 1.5x more potent nih.gov
(-)-alpha-Cyclazocine 3x less potent nih.gov
(+)-alpha-Cyclazocine 5x less potent nih.gov
(+)-beta-Cyclazocine 138x less potent nih.gov

Dopamine (B1211576) Receptor Interactions, particularly Dopamine D3 Receptors

The interaction of (-)-cyclazocine with the dopaminergic system, especially the dopamine D3 receptor, is an area of significant research interest, largely due to the role of these receptors in substance use disorders. nih.govnih.gov The D3 receptor, which is highly concentrated in the mesolimbic dopamine system, plays a key role in the conditioned responses to drug-associated cues. nih.govnih.gov Given that basal extracellular dopamine levels are sufficient to cause tonic activation of D3 receptors, they are considered crucial in both tonic and phasic dopamine signaling. nih.gov

While direct binding studies on (-)-cyclazocine at the D3 receptor are not extensively detailed in the provided context, its profile as a kappa opioid agonist and mu antagonist places it within a class of compounds that modulate dopamine-related reward pathways. nih.gov Opioid systems and dopamine systems are known to interact significantly. For instance, there is evidence for interactions between D1 and D3 receptors, as well as between D3 and mu-opioid receptors (MOR), which can modulate opioid reward and analgesia. nih.gov The potential for (-)-cyclazocine to influence dopamine D3 receptors may be linked to its effects on cocaine-seeking behavior, as kappa opioid receptor agonists are known to modulate the reinforcing effects of cocaine. nih.govwikipedia.org The efficacy of racemic cyclazocine in reducing cocaine self-administration in animal models suggests an underlying mechanism that could involve the dopamine system. nih.gov

Receptor Agonist/Antagonist Profiles and Signal Transduction

(-)-Cyclazocine is characterized as a mixed agonist-antagonist opioid, displaying a complex profile of activity at different opioid receptor subtypes. ncats.io This profile is responsible for its unique pharmacological effects.

Agonist Activity at Kappa (κ) Opioid Receptors

(-)-Cyclazocine is a potent agonist at kappa (κ) opioid receptors. nih.govacs.org This activity is a defining feature of its pharmacology. wikipedia.org Studies have consistently shown that cyclazocine and its analogs possess high affinity for the κ-opioid receptor. acs.org This agonist activity is responsible for effects such as analgesia, sedation, and dysphoria. painphysicianjournal.com The similarity in the pattern of responses between cyclazocine and ketocyclazocine (B1261024), a prototypical kappa agonist, further supports this classification. nih.gov Due to this strong κ-opioid agonist activity, cyclazocine has been investigated for the treatment of cocaine addiction. wikipedia.org Electrophysiological evidence also points to (-)-cyclazocine's activity at kappa receptors in the cerebellum. jneurosci.org

Antagonist or Partial Agonist Activity at Mu (μ) Opioid Receptors

At the mu (μ) opioid receptor, (-)-cyclazocine exhibits a different profile, acting as either a partial agonist or an antagonist. ncats.ioacs.org This mixed activity contributes to its classification as a mixed agonist/antagonist. ncats.io Studies in rodents have shown that cyclazocine functions as a μ antagonist. acs.org For instance, at low doses, cyclazocine effectively antagonized the antidiuretic effect induced by morphine, a classic μ agonist. nih.gov This demonstrates its μ-antagonist properties. nih.gov However, some sources also classify it as a partial agonist at the μ receptor. ncats.io Binding studies confirm that the (-)-isomer of cyclazocine possesses high affinity for the μ-opioid receptor. nih.govacs.org For example, (-)-alpha-cyclazocine was found to be significantly more potent in binding to the μ-receptor than its other isomers. nih.gov This antagonist activity at the μ-receptor, combined with its κ-agonist properties, led to its initial study as a potential treatment for opioid dependence. nih.govacs.org

Table 2: Receptor Activity Profile of (-)-Cyclazocine

Receptor Activity Reference
Kappa (κ) Opioid Receptor Agonist nih.govacs.org
Mu (μ) Opioid Receptor Antagonist / Partial Agonist ncats.ioacs.orgnih.gov
Phencyclidine (PCP) Receptor Ligand nih.gov

Mechanistic Insights into Receptor Activation and Signal Transduction

The binding of (-)-cyclazocine to its target receptors initiates a cascade of intracellular signaling events, primarily through the action of G-proteins.

As an agonist at the kappa opioid receptor, (-)-cyclazocine triggers signaling through G-protein-coupled receptors (GPCRs). The kappa opioid receptor is coupled to the Gi/Go family of G-proteins. wikipedia.org Activation of this receptor by an agonist like cyclazocine leads to the dissociation of the G-protein subunits and the initiation of downstream signaling cascades. bosterbio.comcellsignal.com

One of the primary effects of Gi/Go protein activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgresearchgate.net This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA). bosterbio.com

Furthermore, agonist stimulation of the kappa opioid receptor can also lead to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, including kinases like ERK1/2. wikipedia.orgbosterbio.com The activation of these pathways is a common feature of GPCR signaling and regulates a wide array of cellular processes. bosterbio.com Chronic activation of Gi/o-coupled receptors, such as the mu-opioid receptor, can lead to adaptive changes like the supersensitization of the cAMP pathway, a phenomenon implicated in opioid dependence and withdrawal. researchgate.net The ability of cyclazocine to activate these complex signaling networks underscores the molecular basis of its pharmacological effects. acs.orgresearchgate.net

Structure Activity Relationships Sar of Cyclazocine Derivatives

Influence of Chemical Modifications on Opioid Receptor Affinity and Selectivity

Modifications at the nitrogen atom (N-substitutions) of the cyclazocine (B1219694) scaffold have a significant impact on its binding affinity and selectivity for different opioid receptors. The nature of the substituent on the basic nitrogen is a critical determinant of opioid receptor recognition. researchgate.net

Research has shown that while alkyl and cycloalkyl derivatives at the nitrogen position often lack affinity for opioid receptors, the introduction of aromatic substituents can lead to significant opioid affinities. acs.org For instance, in a series of (+)-cis-N-normetazocine derivatives, compounds with aromatic substituents on the second basic nitrogen displayed notable affinity for opioid receptors. acs.org

Furthermore, the size and lipophilicity of the N-substituent can modulate receptor selectivity. More lipophilic N-substituents on certain N-normetazocine derivatives tend to reduce affinity for PCP sites. acs.org In another study on tetrahydroquinoline (THQ) based ligands, N-acetylation and the attachment of hydrophobic, carbonyl-containing N-substitutions improved binding affinity and efficacy at the delta-opioid receptor (DOR). researchgate.net This highlights the potential to fine-tune the pharmacological profile by altering the N-substituent.

The following table summarizes the impact of various N-substitutions on the opioid receptor binding affinities of cyclazocine analogs.

Compound/ModificationReceptor Affinity/SelectivityReference
(+)-cis-N-normetazocine with alkyl/cycloalkyl N-substituentsHigh affinity and selectivity for σ1 binding sites, no affinity for opioid receptors. acs.org
(+)-cis-N-normetazocine with aromatic N-substituentsSignificant affinity for opioid receptors. acs.org
Tetrahydroquinoline (THQ) with N-acetylationImproved delta-opioid receptor (DOR) affinity. researchgate.net
N-(S)-tetrahydrofurfuryl analogueHighest affinity at μ, δ, and κ receptors. researchgate.net
N-cyclobutylmethyl analogueHigh affinity and selectivity for the kappa receptor. researchgate.net
N-2-phenylethyl analogueGood affinity and selectivity for the mu receptor. researchgate.net

The phenolic hydroxyl (OH) group at the 8-position of the benzomorphan (B1203429) structure, including cyclazocine, has historically been considered essential for high-affinity binding to opioid receptors. researchgate.netnih.gov This group is thought to act as a hydrogen bond donor. researchgate.net However, it is also implicated in unfavorable pharmacokinetic properties like low oral bioavailability and rapid clearance through O-glucuronidation. acs.orgnih.gov

To address these pharmacokinetic issues, researchers have explored replacing the 8-OH group with other functionalities. acs.orgnih.gov Unexpectedly, replacing the 8-OH group of cyclazocine with a carboxamido (CONH2) group, to form 8-carboxamidocyclazocine (B1251197) (8-CAC), resulted in a compound with high affinity for μ- and κ-opioid receptors, nearly comparable to cyclazocine itself. nih.govnih.govnih.gov Specifically, changing the 8-hydroxyl group to an 8-carboxamido group led to no change in affinity for the μ-opioid receptor and only a twofold decrease in affinity for the κ-receptor. nih.gov This discovery challenged the long-held belief that the phenolic OH is an absolute requirement for potent opioid activity and opened new avenues for analog design. researchgate.netwikipedia.org

Further studies revealed that replacing the 8-OH with an amino (NH2) group significantly lowered the affinity for μ and κ receptors. acs.org However, monosubstitution on this amino group, particularly with a phenyl group, dramatically improved the affinity, bringing it closer to that of cyclazocine. acs.org Secondary amine derivatives, especially those with (hetero)arylamino appendages, showed the highest affinity for opioid receptors. acs.orgnih.gov In contrast, tertiary amine derivatives at the 8-position exhibited a considerable decrease in binding affinity, suggesting that at least one hydrogen on the 8-position nitrogen is important for reasonable binding. acs.org

Nitro substitution at the 7- or 9-positions of both cyclazocine and 8-CAC was found to be detrimental to binding affinity, with the 9-nitro derivatives showing much lower affinity than the 7-nitro counterparts. nih.gov Conversely, a 7-amino variant of 8-CAC displayed very high affinity for μ and κ receptors. nih.gov

The table below details the effects of various substitutions at the 8-position on the opioid receptor binding affinities of cyclazocine analogs.

Compound/ModificationReceptor Affinity (Ki, nM)Reference
Cyclazocine (8-OH) μ: ~0.31, κ: ~0.06 nih.gov
8-Carboxamidocyclazocine (8-CONH2) μ: 0.31, δ: 5.2, κ: 0.06 nih.gov
8-Amino-cyclazocine (8-NH2) >20-fold lower affinity for μ and κ vs. cyclazocine acs.org
8-N-Phenylamino-cyclazocine Affinity close to cyclazocine (4-fold higher Ki for μ and κ) acs.org
8-Dimethylamino-cyclazocine 8- to 9-fold lower affinity for μ and κ vs. primary amine analog acs.org
7-Nitro-cyclazocine Lower affinity than cyclazocine nih.gov
9-Nitro-cyclazocine Much lower affinity than 7-nitro analog nih.gov
7-Amino-8-CAC μ: 0.55, κ: 0.70 nih.gov

The stereochemistry of cyclazocine and its derivatives plays a pivotal role in their interaction with opioid receptors. Opioid receptor binding is highly enantioselective, with the (-)-(2R,6R,11R) configuration being the preferred enantiomer for binding to μ- and κ-opioid receptors. acs.orgnih.gov For cyclazocine, the opioid receptor binding properties reside in the (-)-(2R,6R,11R)-isomer, while the (+)-(2S,6S,11S)-isomer has high affinity for the σ receptor. acs.org

This enantiopreference is maintained in derivatives where the 8-OH group is replaced. For 8-amino-2,6-methano-3-benzazocines, the (-)-(2R,6R,11R)-isomers are the active enantiomers at opioid receptors. acs.org Similarly, for 8-carboxamidocyclazocine (8-CAC), a high enantiopreference for the (2R,6R,11R) configuration is observed for binding. nih.gov Studies on a highly potent 4'-hydroxy racemic derivative of 8-CAC confirmed that the bulk of the observed activity resides in the (2R,6R,11R)-enantiomer. nih.gov

The degree of stereoselectivity can be remarkable. For example, studies on the enantiomers of α- and β-cyclazocine revealed that (-)-α-cyclazocine was significantly more potent than its (+)-enantiomer and the β-enantiomers for binding to the μ-opioid receptor. nih.gov This high degree of stereoselectivity makes these isomers valuable tools for characterizing the structural requirements of opioid receptors. nih.gov In the N-normetazocine series, the (-)-(1R,5R,9R) configuration primarily interacts with opioid receptors, whereas the (+)-(1S,5S,9S) antipode tends to bind to the σ1 receptor. mdpi.com

The following table illustrates the enantiomeric preference for opioid receptor binding.

CompoundEnantiomerReceptor PreferenceReference
Cyclazocine(-)-(2R,6R,11R)μ and κ opioid receptors acs.org
Cyclazocine(+)-(2S,6S,11S)σ receptor acs.org
8-Amino-cyclazocine(-)-(2R,6R,11R)Active at opioid receptors acs.org
8-Carboxamidocyclazocine(2R,6R,11R)Preferred for binding nih.gov
N-BPE derivative of 8-CAC(-)-(2R,6R,11R)Eutomer (more active enantiomer) at μ receptor nih.gov
α-Cyclazocine(-)Potent at μ-opioid receptor nih.gov
N-normetazocine(-)-(1R,5R,9R)Opioid receptors mdpi.com
N-normetazocine(+)-(1S,5S,9S)σ1 receptor mdpi.com

Role of 8-Position Substituents and Hydroxyl Group Replacement

Design Strategies for Modulating Receptor Binding Properties

A key strategy in designing novel cyclazocine derivatives has been the exploration of potential hydrophobic binding pockets within opioid receptors. This approach was spurred by the finding that while simple N-substitutions on the carboxamide of 8-carboxamidocyclazocine (8-CAC) greatly reduced binding affinity, a larger N-((4′-phenyl)-phenethyl) substituent resulted in very high affinity for μ and κ receptors. nih.gov This suggested that this large, hydrophobic appendage might be occupying a previously unexplored hydrophobic pocket in the receptors. nih.gov

To further investigate this, a series of aryl-containing N-monosubstituted analogues of 8-CAC were synthesized. nih.gov By systematically varying the substitution on the aryl rings in terms of nature and placement, researchers aimed to map out this putative hydrophobic pocket. nih.gov For instance, the introduction of a 4'-methoxy group on the N-((4′-phenyl)-phenethyl) analogue of 8-CAC led to a four-fold increase in binding affinity for μ and δ opioid receptors. nih.gov The N-(2-naphthylethyl) analogue also showed high affinity for all three opioid receptors (μ, δ, and κ). nih.gov

Further optimization led to the discovery of N-[2-(4′-methoxy[1,1′-biphenyl]-4-yl)ethyl]-8-CAC, a ligand with picomolar affinity for the μ opioid receptor. nih.gov The synthesis and evaluation of a series of oxygenated (distal) phenyl derivatives of this lead compound identified analogues with even higher potency, such as the 3′,4′-methylenedioxy analogue, which exhibited a Ki of 1.6 pM for the μ receptor. nih.gov These studies demonstrate the successful application of probing hydrophobic interactions to design ligands with exceptionally high affinity. nih.govplos.org

The benzomorphan nucleus of cyclazocine has proven to be a versatile scaffold for developing novel pharmacological tools and potential therapeutics. researchgate.netwikipedia.org By modifying the N-substituent and the 8-position, researchers can create ligands with specific functional profiles. researchgate.net

One innovative approach has been the creation of cyclic variants of cyclazocine and 8-CAC. For example, a series of 7,8- and 8,9-fused triazole and imidazole (B134444) analogues of cyclazocine were synthesized to explore the structure-activity relationships around the 8,9-fused pyrrolo analogue of cyclazocine. researchgate.net Many of these new heterocyclic compounds displayed very high affinity for opioid receptors. researchgate.net

Similarly, to test a pharmacophore hypothesis about the bioactive conformation of the carboxamide group of 8-CAC, a series of 7,8- and 8,9-fused pyrimidinone, aminopyrimidine, and pyridone derivatives were prepared. nih.gov This work not only supported the proposed bioactive conformation but also led to the identification of novel compounds with high affinity for opioid receptors. nih.gov For instance, the 7,8-fused aminopyrimidine derivative of 8-CAC retained significant affinity for the μ-opioid receptor. researchgate.net

These novel benzomorphan scaffolds serve as valuable research tools to deepen the understanding of opioid pharmacology both in vitro and in vivo. researchgate.net

Synthetic Methodologies for Cyclazocine and Its Analogs

General Synthetic Pathways for Benzomorphan (B1203429) Core Structures

The benzomorphan skeleton is the fundamental structural framework of cyclazocine (B1219694). wikipedia.org Its synthesis has been a subject of extensive research, leading to the development of several classical and modern synthetic routes. Classical approaches often involve intramolecular cyclization reactions. d-nb.infouni-tuebingen.de These can include:

Intramolecular Friedel-Crafts alkylation: This method involves the cyclization of an appropriately substituted N-benzylpiperidine derivative. Acid catalysts promote the electrophilic attack of an aryl ring onto a carbocation or a related species, forming the fused ring system characteristic of benzomorphans. x-mol.com

Iminium ion cyclization: The formation of an iminium ion from a suitable precursor, followed by an intramolecular cyclization onto an activated aromatic ring, provides another pathway to the benzomorphan core. d-nb.info

Grewe-type cyclization: This key reaction in morphinan (B1239233) synthesis can also be adapted for benzomorphan construction, involving the acid-catalyzed cyclization of a 1-benzyl-1,2,3,4,5,6,7,8-octahydroisoquinoline.

More contemporary methods have introduced powerful organometallic transformations to broaden the scope and efficiency of benzomorphan synthesis. d-nb.infouni-tuebingen.de The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed for the intramolecular arylation of piperidine (B6355638) derivatives, offering a versatile route to the benzomorphan scaffold. d-nb.infouni-tuebingen.de

A variety of synthetic strategies have been reported in the literature, often with modifications to these fundamental routes to accommodate different substitution patterns and to improve yields and stereoselectivity. d-nb.info

Enantioselective Synthesis Techniques

The biological activity of cyclazocine is highly dependent on its stereochemistry. The desired (-)-enantiomer possesses a specific three-dimensional arrangement at its chiral centers. acs.org Therefore, enantioselective synthesis is crucial for producing the pharmacologically active form. Two primary strategies are employed: chiral resolution and asymmetric synthesis.

Chiral Resolution and Separation Approaches

Chiral resolution involves the separation of a racemic mixture of a chiral intermediate or the final product into its individual enantiomers. A common method involves the use of a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts. beilstein-journals.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the benzomorphan can be recovered. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture. d-nb.info

Asymmetric Catalysis in Benzomorphan Synthesis

Asymmetric catalysis offers a more efficient approach to obtaining enantiomerically pure compounds by directly creating the desired stereoisomer. This avoids the loss of half the material associated with classical resolution. nih.gov Several asymmetric catalytic methods have been applied to the synthesis of benzomorphans and related structures:

Asymmetric Hydrogenation: This is a powerful technique for establishing chirality. nih.govpnas.org Prochiral substrates, such as enamides or other unsaturated precursors, can be hydrogenated using chiral metal catalysts (e.g., those based on rhodium or ruthenium with chiral ligands like BINAP) to produce the desired enantiomer with high selectivity. pnas.orgnobelprize.org This method has been instrumental in the synthesis of various isoquinoline (B145761) alkaloids, including benzomorphans. nobelprize.org

Asymmetric Allylic Alkylation: This method can be used to set stereocenters with high enantiomeric excess. nih.gov Palladium-catalyzed asymmetric allylic alkylation has been used in the kinetic resolution of 2-substituted 2,3-dihydro-4-pyridones, which are precursors to chiral piperidines, key building blocks for benzomorphans. researchgate.net

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis using cinchona alkaloid-derived quaternary ammonium (B1175870) salts has been employed for the enantioselective alkylation of tetralone precursors, a key step in the synthesis of some benzomorphan derivatives. beilstein-journals.org

Table 1: Comparison of Enantioselective Synthesis Techniques

TechniqueGeneral PrincipleAdvantagesLimitations
Chiral ResolutionSeparation of enantiomers from a racemic mixture using a chiral resolving agent. beilstein-journals.orgApplicable to a wide range of compounds.Maximum 50% theoretical yield for the desired enantiomer. d-nb.info Can be labor-intensive.
Asymmetric HydrogenationStereoselective addition of hydrogen across a double bond using a chiral catalyst. nih.govpnas.orgHigh enantioselectivity, potentially high yield. nobelprize.orgRequires a suitable prochiral substrate and specialized chiral catalysts.
Asymmetric Allylic AlkylationEnantioselective formation of a carbon-carbon bond adjacent to a double bond. nih.govCan create complex chiral centers with high control.May require specific substrates and optimization of reaction conditions.
Asymmetric Phase-Transfer CatalysisUse of a chiral catalyst to control stereochemistry in a two-phase reaction system. beilstein-journals.orgMild reaction conditions, operational simplicity.Enantioselectivity can be sensitive to catalyst structure and reaction parameters.

Deuterium (B1214612) Labeling Strategies in Synthetic Research

The incorporation of deuterium (a stable isotope of hydrogen) into a drug molecule like cyclazocine can provide significant advantages for research. symeres.com Deuterated compounds serve as valuable internal standards for quantitative analysis by mass spectrometry and can be used to study a drug's metabolic fate. clearsynth.comscioninstruments.com

Incorporation of Deuterium for Mechanistic and Analytical Applications

Deuterium-labeled compounds are indispensable tools in modern analytical and medicinal chemistry. clearsynth.comresolvemass.ca

Internal Standards in Quantitative Analysis: Deuterated analogs, such as (-)-Cyclazocine-d3, are ideal internal standards for mass spectrometry-based quantification. scioninstruments.com Because they have nearly identical chemical and physical properties to the unlabeled analyte but a different mass-to-charge ratio, they can be used to accurately determine the concentration of the drug in biological samples by correcting for variations in sample preparation and instrument response. clearsynth.comresearchgate.net

Mechanistic Studies: The "kinetic isotope effect" is a phenomenon where the replacement of hydrogen with deuterium can slow down the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. assumption.edu This effect can be exploited to study reaction mechanisms and metabolic pathways. By observing how deuteration at specific positions affects the metabolism of a drug, researchers can identify the sites of metabolic attack. symeres.com

Improving Pharmacokinetic Profiles: In some cases, strategic deuteration of a drug at a metabolically vulnerable site can slow down its breakdown, leading to a longer half-life and improved pharmacokinetic properties. nih.gov

Synthetic Challenges in Deuterated Analog Preparation

While the benefits of deuterium labeling are clear, the synthesis of deuterated compounds presents unique challenges. nih.gov

Deuterium Source and Incorporation: The synthesis requires a source of deuterium, which can be deuterium gas (D2), deuterium oxide (D2O), or deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD4). mdpi.com The choice of reagent and reaction conditions is critical for achieving selective incorporation of deuterium at the desired positions.

Site-Selectivity: Achieving site-selective deuteration is often a significant hurdle. Methods like hydrogen-deuterium exchange reactions catalyzed by transition metals (e.g., palladium on carbon) can be employed, but controlling the exact location and level of deuterium incorporation requires careful optimization. mdpi.comclockss.org

Maintaining Stereochemistry: When preparing a deuterated version of a chiral molecule like (-)-cyclazocine (B29180), it is essential that the deuteration process does not affect the existing stereocenters. The reaction conditions must be mild enough to prevent racemization or epimerization.

Availability of Labeled Starting Materials: The synthesis may rely on the availability of deuterated starting materials or building blocks, which can be less common and more expensive than their non-deuterated counterparts. researchgate.net

Table 2: Common Deuterium Labeling Methods

MethodDeuterium SourceDescriptionKey Considerations
Catalytic Hydrogen-Deuterium ExchangeD2O, D2 gasA catalyst (e.g., Pd/C) facilitates the exchange of hydrogen atoms for deuterium atoms on the substrate. mdpi.comclockss.orgCan be cost-effective, but may lead to a mixture of isotopologues and requires optimization for selectivity.
Reduction with Deuterated ReagentsLiAlD4, NaBD4A carbonyl group or other reducible functional group is reduced using a deuterated reducing agent to introduce deuterium.Provides specific labeling at the site of reduction. The deuterated reagent can be expensive.
Use of Deuterated Building BlocksDeuterated synthonsA pre-labeled building block is incorporated into the synthetic route. researchgate.netOffers precise control over the location of the label. Dependent on the availability of the specific deuterated starting material.

Preclinical Mechanistic Investigations and Research Models

In Vitro Pharmacological Assays

In vitro assays have been instrumental in defining the receptor binding affinity and functional efficacy of (-)-cyclazocine (B29180) at opioid receptors.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are used to determine the affinity of a compound for specific receptors. In the case of (-)-cyclazocine, these studies have revealed a distinct profile of interaction with opioid receptors.

(-)-Cyclazocine, the levorotatory isomer of cyclazocine (B1219694), is primarily responsible for the opioid receptor binding properties of the racemic mixture. acs.org It demonstrates high affinity for both kappa (κ) and mu (μ) opioid receptors. acs.orgnih.gov Studies have shown its potent ability to displace radiolabeled ligands from these receptors, indicating a strong interaction. For instance, in binding studies using [3H]Tyr-D-Ala-Gly-N-MePhe-Gly-ol (DAMGO), a selective μ-opioid agonist, (-)-α-cyclazocine exhibited a high affinity with a dissociation constant (K D ) of 0.48 nM. nih.govresearchgate.net This was significantly more potent than its isomers. nih.govresearchgate.net While it also binds to delta (δ) opioid receptors, its affinity is generally lower compared to μ and κ receptors. acs.orgnih.gov Additionally, research has explored its interaction with phencyclidine (PCP) receptors, where some isomers show notable affinity. nih.govresearchgate.net

Receptor Binding Affinity of (-)-Cyclazocine and Related Compounds
CompoundReceptorAffinity (K D or K i )Reference
(-)-α-Cyclazocineμ-Opioid0.48 nM (K D ) nih.govresearchgate.net
(-)-β-Cyclazocineμ-Opioid31-fold less potent than (-)-α-cyclazocine nih.gov
(+)-α-Cyclazocineμ-Opioid1020-fold less potent than (-)-α-cyclazocine nih.gov
(+)-β-Cyclazocineμ-Opioid12,600-fold less potent than (-)-α-cyclazocine nih.gov
(-)-β-CyclazocinePCP1.5-fold greater than PCP nih.gov

Functional Assays for Receptor Efficacy (e.g., [35S]GTPγS, Adenylyl Cyclase Inhibition)

Functional assays measure the cellular response following receptor activation, providing insights into whether a compound acts as an agonist, antagonist, or partial agonist.

(-)-Cyclazocine is characterized as a mixed agonist-antagonist. wikipedia.org It functions as a κ-opioid receptor agonist and a μ-opioid receptor partial agonist. nih.govwikipedia.org This dual activity has been confirmed in various functional assays. The [ 35 S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation, has been used to demonstrate the intrinsic activity of cyclazocine derivatives. acs.orgmdpi.comnih.gov Activation of opioid receptors by agonists typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for cyclic AMP (cAMP) production. nih.govmdpi.com Studies have shown that (-)-cyclazocine can modulate this pathway. The functional profile of opioid ligands is often assessed by their ability to inhibit forskolin-stimulated adenylyl cyclase activity in cells expressing specific opioid receptors. mdpi.comnih.gov The complex functional profile of (-)-cyclazocine, with its varying efficacy at different opioid receptors, underlies its unique pharmacological effects. frontiersin.org

Animal Models in Neuropharmacological Research

Animal models, particularly in rodents, have been crucial for understanding the in vivo effects of (-)-cyclazocine, from its analgesic properties to its influence on complex neurotransmitter systems.

Assessment of Receptor-Mediated Effects in Rodent Models (e.g., antinociception)

The antinociceptive (pain-relieving) effects of (-)-cyclazocine have been evaluated in various rodent models of pain. acs.orgnih.gov

Studies using the mouse tail-flick test, a common assay for acute pain, have demonstrated the antinociceptive properties of cyclazocine. nih.govnih.govresearchgate.net These effects are attributed to its agonist activity at κ-opioid receptors. acs.org However, its activity profile can be complex; for example, in one study, cyclazocine was inactive in the tail-flick test 30 minutes after administration but showed activity after only 2 minutes. nih.gov The antinociceptive effects of cyclazocine can be blocked by opioid antagonists like naloxone. nih.govnih.gov The use of such models helps to characterize the analgesic potential and the specific receptor mechanisms involved. nih.govfrontiersin.org

Investigations into Neurotransmitter System Modulation (e.g., Noradrenergic, Dopaminergic)

(-)-Cyclazocine has been shown to modulate several key neurotransmitter systems in the brain, including the noradrenergic and dopaminergic systems. nih.gov

Research in rats has demonstrated that cyclazocine can significantly alter the metabolism of dopamine (B1211576) (DA) and noradrenaline (NA). nih.gov It has been observed to decrease DA concentrations while increasing the levels of its metabolites, DOPAC and HVA, in the striatum. nih.gov Furthermore, cyclazocine administration leads to a decrease in NA levels and a marked increase in its metabolite MHPG-SO4 in various brain regions, including the cortex and hypothalamus. nih.gov There is a correlation between the tail-flick activity of opioid-like drugs and their ability to increase catecholamine synthesis, suggesting an involvement of these systems in their central actions. nih.gov These modulatory effects on monoamine neurotransmitters are thought to contribute to the complex behavioral effects of the drug. nih.govwikipedia.org

Models for Studying Opioid-Dopamine System Interactions

The interplay between the opioid and dopamine systems is critical for understanding reward, reinforcement, and the effects of drugs of abuse. udel.edupbs.orghazeldenbettyford.org (-)-Cyclazocine's unique receptor profile makes it a valuable tool for investigating these interactions. frontiersin.orgnih.gov

As a κ-agonist and μ-antagonist, cyclazocine is expected to modulate dopamine release in the nucleus accumbens, a key region in the brain's reward circuitry. nih.govbiorxiv.org Studies using in vivo microdialysis in rats have shown that racemic cyclazocine can attenuate the increase in extracellular dopamine levels induced by nicotine. nih.gov Kappa opioid agonists are known to inhibit dopamine release from mesolimbic dopaminergic neurons. nih.govcapes.gov.br In studies examining interactions with stimulants, (-)-cyclazocine dose-dependently increased locomotor activity when given alone and significantly increased the effects of d-amphetamine. frontiersin.orgresearchgate.net These models are essential for dissecting how the dual actions of (-)-cyclazocine at different opioid receptors translate to a net effect on the dopamine system, which has implications for its potential therapeutic applications. nih.govnih.gov

Effects of Racemic Cyclazocine on Neurotransmitter Systems in Rats
Neurotransmitter SystemBrain RegionEffectReference
Dopamine (DA)StriatumDecreased DA concentration, increased DOPAC and HVA levels nih.gov
Noradrenaline (NA)Cortex, Hypothalamus, Midbrain, Pons-medullaDecreased NA levels, markedly increased MHPG-SO4 levels nih.gov
Dopamine (DA)Nucleus AccumbensAttenuated nicotine-induced increase in extracellular dopamine nih.gov

Analytical Methodologies for Research Applications

Quantification in Biological Matrices for Research Purposes

The accurate quantification of benzomorphinan derivatives, such as cyclazocine, in biological matrices is essential for preclinical research, including pharmacokinetic studies. soft-tox.orgunipv.it Various analytical techniques have been developed for this purpose, with a historical progression from spectrophotofluorometry and gas chromatography (GC) to the now more commonly used liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity. umich.edu

Early methods for the determination of cyclazocine and related compounds in human plasma involved solvent extraction followed by gas chromatography. umich.edu These methods could achieve a lower limit of measurement of 20 ng from a plasma sample. umich.edu The amount of the drug recovered was determined by comparing the peak height ratio of the drug to an internal standard against a standard curve, which showed linearity over a range of 20 to 300 ng. umich.edu

Modern analytical methods, particularly those based on LC-MS/MS, are preferred for their ability to quantify low concentrations of analytes in complex biological samples like plasma, urine, and various tissues. researchgate.netmdpi.com These methods involve several key steps: sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. nih.govwuxiapptec.comoup.com The development of these methods requires careful validation to ensure accuracy, precision, linearity, and robustness. nih.govnih.gov For instance, a validated LC-MS/MS method for determining immunosuppressants in plasma demonstrated linearity across a wide concentration range with high accuracy and precision. nih.gov The use of gradient reverse-phase high-performance liquid chromatography (HPLC) is a common approach for separating the analyte of interest from other matrix components before detection. soft-tox.org

The table below summarizes typical parameters for an LC-MS/MS method used for the quantification of opioid-related compounds in a biological matrix, illustrating the complexity and precision of such research applications.

Table 1. Illustrative Parameters for LC-MS/MS Quantification in Biological Matrices
ParameterDescriptionExample/Common Practice
InstrumentationThe analytical equipment used for separation and detection.UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). lcms.cz
Sample PreparationExtraction of the analyte from the biological sample (e.g., plasma, urine).Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). mdpi.comoup.com
ChromatographySeparation of the analyte from other components.Reversed-phase C18 column with a gradient elution using mobile phases like acetonitrile (B52724) and water with formic acid. oup.com
Ionization ModeMethod used to ionize the analyte for mass spectrometry.Positive Electrospray Ionization (ESI+). oup.com
DetectionMonitoring of specific mass transitions for the analyte and internal standard.Multiple Reaction Monitoring (MRM). researchgate.net
Calibration RangeThe range of concentrations over which the method is linear and accurate.0.025 to 2 ng/mL (in plasma). oup.com
Internal StandardA reference compound added to samples to correct for variability.Stable Isotope Labeled (SIL) analog, e.g., (-)-Cyclazocine-d3. scispace.com

Application of Deuterated Analogs as Internal Standards in Research Analytics

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for ensuring the accuracy and precision of the results. researchgate.net The IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and mass spectrometric detection. wuxiapptec.comscioninstruments.com While structurally similar compounds can be used, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. scispace.comcerilliant.comresearchgate.net

Deuterated analogs are compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. informaticsjournals.co.in This substitution results in a compound with nearly identical chemical and physical properties to the analyte being measured (the non-deuterated version). wuxiapptec.com Because of this similarity, this compound co-elutes with (-)-cyclazocine during chromatography and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source. wuxiapptec.comscispace.com However, it is easily distinguished by the mass spectrometer due to the mass difference between hydrogen and deuterium. researchgate.net This allows for the highly accurate calculation of the analyte concentration based on the peak area ratio of the analyte to the IS. scioninstruments.com

The use of deuterated internal standards is particularly effective at compensating for "matrix effects," where co-eluting endogenous components from the biological sample (like plasma or urine) interfere with the ionization of the analyte, causing either suppression or enhancement of the signal. nih.govlcms.cz Since the deuterated IS is affected by the matrix in the same way as the analyte, the ratio remains constant, leading to more reliable and reproducible quantification. nih.govwuxiapptec.com Research has shown that methods using SIL internal standards have significantly better precision compared to those using structural analogs. scispace.com For example, the analysis of cannabinoids and immunosuppressants in complex matrices demonstrates that deuterated analogs are essential for achieving accurate quantitative results. nih.govnih.govlcms.cz

The table below outlines the advantages of using a deuterated analog like this compound as an internal standard compared to a structural analog.

Table 2. Comparison of Internal Standard Types for Research Analytics
PropertyDeuterated Analog (e.g., this compound)Structural Analog
Chromatographic Retention TimeNearly identical to the analyte, ensuring co-elution. cerilliant.comSimilar but may differ, requiring chromatographic resolution. cerilliant.com
Extraction RecoveryIdentical to the analyte. scispace.comMay differ from the analyte.
Ionization EfficiencyIdentical to the analyte. scispace.comCan vary significantly from the analyte.
Compensation for Matrix EffectsExcellent, as both analyte and IS are affected equally. nih.govwuxiapptec.comPartial to poor, as matrix effects can differ for the two compounds.
Accuracy & PrecisionHigh, considered the "gold standard" for quantitative bioanalysis. researchgate.netscispace.comLower, more susceptible to variability. scispace.com
Availability & CostGenerally less available and more expensive due to synthetic complexity. scispace.comcerilliant.comOften more readily available and less expensive. cerilliant.com

Metabolism Research of Cyclazocine and Implications for Deuterated Analogs

Identification of Metabolic Pathways in Preclinical Models

The biotransformation of cyclazocine (B1219694) has been investigated in preclinical models, revealing several key metabolic pathways. nih.govresearchgate.net The primary routes of metabolism involve Phase I and Phase II reactions, which are common for many opioid compounds. inotiv.com

In studies using isolated perfused rat livers, a significant pathway identified for cyclazocine is O-glucuronidation . nih.govacs.org This Phase II conjugation reaction involves the attachment of glucuronic acid to the phenolic hydroxyl group of the cyclazocine molecule. nih.govgoogle.com This process increases the water solubility of the compound, facilitating its excretion from the body, primarily in the bile. nih.gov The formation of phenolic glucuronides is a common metabolic fate for benzomorphan (B1203429) drugs like cyclazocine. nih.govacs.org

Another major metabolic pathway observed is N-dealkylation . nih.govgoogle.comgoogle.com This Phase I reaction involves the removal of the N-cyclopropylmethyl group from the tertiary amine. google.comgoogle.com The resulting N-dealkylated metabolites have also been identified as glucuronic acid conjugates in bile. nih.gov

Furthermore, studies have indicated that cyclazocine can undergo hydroxylation on the benzomorphan ring, followed by glucuronidation of the newly introduced hydroxyl group. nih.govrsc.org In some instances, methylation of one hydroxyl group and glucuronidation of another has been observed. nih.gov

The enzymes responsible for these transformations are primarily located in the liver. inotiv.com Cytochrome P450 (CYP) enzymes are key drivers of oxidative reactions like N-dealkylation and hydroxylation, while UDP-glucuronosyltransferases (UGTs) catalyze the glucuronidation process. inotiv.comfrontiersin.org

Table 1: Identified Metabolic Pathways of Cyclazocine in Preclinical Models

Metabolic Pathway Reaction Type Key Enzymes Involved (Putative) Resulting Metabolite Type
O-Glucuronidation Phase II (Conjugation) UDP-glucuronosyltransferases (UGTs) Phenolic glucuronide of parent drug
N-Dealkylation Phase I (Oxidation) Cytochrome P450 (CYP) enzymes N-dealkylated metabolite
Hydroxylation Phase I (Oxidation) Cytochrome P450 (CYP) enzymes Hydroxylated metabolite
Conjugation of Metabolites Phase II (Conjugation) UDP-glucuronosyltransferases (UGTs) Glucuronide of N-dealkylated or hydroxylated metabolite

This table summarizes the primary metabolic routes for cyclazocine identified in preclinical research.

Utility of Deuteration in Studies of Metabolic Stability and Pathways

Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), is a valuable tool in medicinal chemistry for enhancing metabolic stability and investigating metabolic pathways. juniperpublishers.comwikipedia.org The foundational principle behind this utility is the kinetic isotope effect (KIE) . portico.orgresearchgate.net The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. dovepress.comresearchgate.net Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes where C-H bond cleavage is the rate-determining step. portico.orgdovepress.com

For a compound like (-)-Cyclazocine-d3, where deuterium atoms are strategically placed, this can have significant implications:

Increased Metabolic Stability: By replacing hydrogens at metabolically vulnerable sites with deuterium, the rate of metabolism at those positions can be significantly reduced. researchgate.net For cyclazocine, deuteration of the N-cyclopropylmethyl group could slow down the process of N-dealkylation, a major metabolic pathway. google.comgoogle.com This would lead to a longer biological half-life and increased systemic exposure to the parent drug. juniperpublishers.com

Probing Metabolic Pathways: The KIE can be used to elucidate the mechanisms of drug metabolism. portico.orgresearchgate.net By comparing the metabolic profiles of a deuterated analog like this compound with its non-deuterated counterpart, researchers can determine the extent to which specific C-H bonds are involved in metabolic transformations. A significant decrease in the formation of a particular metabolite upon deuteration provides strong evidence that the deuterated site is a primary point of metabolic attack. scispace.com

Metabolic Shunting: Deuteration at one metabolic "soft spot" can sometimes redirect metabolism towards alternative pathways, a phenomenon known as metabolic shunting. juniperpublishers.comnih.gov This can be advantageous if it leads to the formation of more desirable or less toxic metabolites. juniperpublishers.com For instance, if N-dealkylation of cyclazocine leads to metabolites with undesirable properties, slowing this pathway could potentially increase the proportion of the drug that is cleared through the generally less toxic O-glucuronidation pathway. acs.orgnih.gov However, the effects of deuteration are not always predictable and must be determined experimentally. scispace.comnih.gov

The application of deuteration offers a strategic approach to optimize the pharmacokinetic properties of drugs like cyclazocine. informaticsjournals.co.inresearchgate.net By improving metabolic stability, deuterated analogs such as this compound have the potential for an enhanced therapeutic profile.

Table 2: Potential Effects of Deuteration on Cyclazocine Metabolism

Parameter Expected Impact of Deuteration (e.g., on this compound) Scientific Rationale
Rate of N-Dealkylation Decreased Kinetic Isotope Effect on C-D bond cleavage at the cyclopropylmethyl group.
Metabolic Half-life Increased Slower overall rate of metabolism due to reduced N-dealkylation. juniperpublishers.com
Systemic Exposure (AUC) Increased Higher plasma concentrations of the parent drug over time. dovepress.com
Metabolic Profile Altered (Metabolic Shunting Possible) Potential shift in the proportion of metabolites, e.g., increased O-glucuronidation relative to N-dealkylation. nih.gov

This table outlines the theoretical advantages of deuteration for a compound like cyclazocine, based on established principles of the kinetic isotope effect.

Future Research Directions and Unanswered Questions

Elucidating Complex Receptor Signaling and Allosteric Modulation

A primary focus of future research is to unravel the complex signaling pathways activated by benzomorphan-based compounds. researchgate.netunisi.it Modifications to the basic nitrogen and the phenolic hydroxyl group of the benzomorphan (B1203429) scaffold can lead to compounds that selectively activate certain downstream signaling pathways, a phenomenon known as biased agonism. acs.orgnih.gov For instance, some derivatives of the MOR-agonist/DOR-antagonist LP1 have been shown to be biased agonists, preferentially stimulating ERK1,2 activity over adenylate cyclase inhibition. unisi.itacs.org Understanding these biased signaling mechanisms at a molecular level could open up new possibilities for developing drugs with more specific effects and fewer side effects. nih.gov

Furthermore, the concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modulate the receptor's response to an agonist, is a rapidly growing area of interest. acs.org The existence of a conserved allosteric site on opioid receptors is well-documented, and the development of allosteric modulators for the kappa-opioid receptor (KOR) is a promising therapeutic strategy. acs.org For example, oxytocin (B344502) has been identified as a positive allosteric modulator of the KOR, enhancing G protein signaling without affecting β-arrestin pathways. mdpi.com Future studies will likely focus on identifying and characterizing more allosteric modulators for various opioid receptors and understanding how benzomorphans like (-)-cyclazocine (B29180) might interact with these allosteric sites or how their activity can be fine-tuned by such modulators. acs.orgcapes.gov.brnih.gov

Advanced Computational Modeling of Opioid Receptor-Ligand Kinetics

Computational methods, such as molecular dynamics (MD) simulations and computer-aided drug design (CADD), are becoming indispensable tools for studying the intricate interactions between ligands and opioid receptors. frontiersin.org These approaches allow researchers to build 3D models of receptors, predict binding sites, and simulate the dynamics of ligand binding and receptor activation. researchgate.netoup.com

Future computational studies will likely focus on several key areas. One is the continued refinement of receptor models to better understand the conformational changes that occur upon ligand binding. frontiersin.org Another is the use of MD simulations to investigate the kinetics of ligand association and dissociation, which can provide crucial insights into a drug's duration of action. nih.govacs.org For example, simulations have been used to study the dissociation of fentanyl from the µ-opioid receptor (MOR), revealing the significant role of histidine protonation states in the process. acs.org Similar studies on (-)-cyclazocine could elucidate the molecular determinants of its binding and signaling properties. plos.org Furthermore, computational approaches can be used to predict the activity of new benzomorphan derivatives, accelerating the discovery of novel drug candidates. researchgate.net

Exploring Novel Pharmacological Targets Based on Benzomorphan Scaffolds

The versatility of the benzomorphan scaffold makes it a valuable template for developing ligands that target not only opioid receptors but also other pharmacological targets. cornell.edunih.govunict.it Research has shown that modifications to the benzomorphan structure can yield compounds with affinity for sigma receptors, voltage-dependent sodium channels, and the NMDA receptor-channel complex. cornell.edu

Future research will likely expand on this, exploring the potential of benzomorphan-based compounds in a wider range of therapeutic areas. For example, the discovery of norbenzomorphan derivatives with high selectivity for the sigma 2 receptor suggests potential applications in treating various health disorders. nih.gov Additionally, the well-established interaction of some benzomorphans with sigma-1 receptors opens up avenues for investigating their role in cellular stress responses and neuroprotection. nih.gov The development of dual-target ligands, which interact with both an opioid receptor and another target like the dopamine (B1211576) D3 receptor, is another promising strategy for developing medications with improved efficacy and reduced side effects for conditions like opioid use disorder. nih.gov

Development of Advanced Research Tools and Methodologies

Continued progress in understanding the pharmacology of (-)-cyclazocine and other benzomorphans relies on the development of more advanced research tools and methodologies. The use of deuterated internal standards, such as (-)-Cyclazocine-d3, is a cornerstone of modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). marshall.eduscholaris.canih.gov These standards are crucial for the accurate quantification of drugs and their metabolites in biological samples. marshall.eduscholaris.ca

Future developments in this area may include:

Novel Analytical Techniques: The development of new and more sensitive analytical methods will enable researchers to detect and quantify compounds at lower concentrations and in more complex biological matrices. brown.edu

Advanced Imaging Techniques: The use of advanced imaging techniques could allow for the visualization of opioid receptors and their interactions with ligands in real-time and in living systems. nih.gov

Genetic Tools: The cloning of opioid receptors has paved the way for the development of a wide range of genetic tools, including knockout mice and Cre-dependent systems, which are invaluable for studying the role of specific receptors in physiological and pathological processes. nih.gov

Digital Health Technologies: The integration of digital health technologies, such as sensor-based monitoring, could provide new ways to assess the effects of opioid-based therapies and predict relapse in individuals with opioid use disorder. dimesociety.org

The synthesis and application of isotopically labeled compounds, including deuterated ones like this compound, will remain a critical component of these advanced research methodologies, facilitating more precise and reliable data in pharmacokinetic and metabolic studies. scripps.edu

Q & A

Q. How can researchers design experiments to ensure the reproducibility of (-)-Cyclazocine-d3 synthesis and characterization?

To ensure reproducibility, document synthesis protocols with precise parameters (e.g., reaction time, temperature, solvent ratios) and validate each step using spectroscopic techniques (e.g., NMR, HRMS). Provide raw data for intermediates and final compounds in supplementary materials, including chromatograms and spectral peaks. For deuterated analogs like this compound, confirm isotopic incorporation via mass spectrometry and quantify purity using HPLC with reference standards .

Q. Table 1: Key Parameters for Synthesis Validation

ParameterMethodAcceptable Range
Reaction YieldGravimetric Analysis≥85% (theoretical)
Isotopic PurityLC-MS/MS≥98% deuterium enrichment
Structural Confirmation1^1H/13^13C NMRMatch predicted shifts

Q. What analytical techniques are essential for characterizing this compound in preclinical studies?

Use a combination of:

  • Chiral HPLC to confirm enantiomeric purity.
  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for binding affinity assays.
  • Pharmacokinetic Profiling via LC-MS/MS to measure plasma/tissue concentrations. Validate methods using internal standards and calibration curves spanning expected physiological ranges .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported receptor binding affinities of this compound across studies?

Discrepancies often arise from methodological variability. To address this:

  • Standardize Assay Conditions : Control pH, temperature, and buffer composition (e.g., Tris vs. HEPES).
  • Cross-Validate with Reference Ligands : Compare results against well-characterized agonists/antagonists (e.g., naloxone).
  • Apply Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies, accounting for inter-lab variability .

Q. How should researchers assess the isotopic stability of this compound in longitudinal pharmacokinetic studies?

  • Conduct accelerated stability studies under physiological conditions (37°C, pH 7.4) to simulate in vivo degradation.
  • Monitor deuterium loss via high-resolution mass spectrometry over time.
  • Use molecular dynamics simulations to predict vulnerable sites for hydrogen-deuterium exchange, prioritizing regions critical to receptor interactions .

Q. What methodological considerations are critical when integrating this compound into in vivo models of opioid receptor modulation?

  • Dose Optimization : Perform pilot studies to establish the minimum effective dose (MED) using dose-response curves.
  • Control Groups : Include cohorts treated with non-deuterated cyclazocine to isolate isotope effects.
  • Ethical Compliance : Adhere to institutional guidelines for animal welfare and data collection protocols (e.g., double-blind randomization) .

Q. Table 2: Common Pitfalls in In Vivo Studies

IssueMitigation Strategy
Isotope EffectsCompare pharmacokinetics of deuterated/non-deuterated analogs
Off-Target BindingUse knockout models or selective receptor blockers
Batch VariabilitySource compounds from a single validated synthesis batch

Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring this compound’s role in dual opioid/sigma receptor modulation) .
  • Data Contradiction Analysis : Apply root-cause analysis (RCA) to conflicting results, evaluating variables like assay sensitivity, sample preparation, and instrument calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.